4,5-Dibromo-3-methylthiophene-2-carbaldehyde
CAS No.: 30153-49-2
Cat. No.: VC21330427
Molecular Formula: C6H4Br2OS
Molecular Weight: 283.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30153-49-2 |
|---|---|
| Molecular Formula | C6H4Br2OS |
| Molecular Weight | 283.97 g/mol |
| IUPAC Name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 |
| Standard InChI Key | YMMPWYHKLLYDTN-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1Br)Br)C=O |
| Canonical SMILES | CC1=C(SC(=C1Br)Br)C=O |
Introduction
Chemical Properties and Structure
Basic Chemical Information
4,5-Dibromo-3-methylthiophene-2-carbaldehyde possesses several key chemical properties that define its behavior and applications in synthetic chemistry. The available data reveals the following characteristics:
| Property | Value |
|---|---|
| Common Name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde |
| CAS Number | 30153-49-2 |
| Molecular Formula | C6H4Br2OS |
| Molecular Weight | 283.96800 g/mol |
| Exact Mass | 281.83500 |
| PSA | 45.31000 |
| LogP | 3.39400 |
| HS Code | 2934999090 |
The molecular formula C6H4Br2OS indicates the presence of six carbon atoms, four hydrogen atoms, two bromine atoms, one oxygen atom, and one sulfur atom in the molecular structure . The calculated LogP value of approximately 3.39 suggests that the compound has a relatively high lipophilicity, which is characteristic of brominated aromatic compounds. This property affects its solubility profile, with greater solubility expected in organic solvents compared to water.
The Polar Surface Area (PSA) value of 45.31 provides insight into the compound's potential for membrane permeability, which is relevant for applications in medicinal chemistry where compound absorption and distribution within biological systems are important considerations . Additionally, the compound falls under HS Code 2934999090, which classifies it as "other heterocyclic compounds" for international trade and tariff purposes.
Reactivity and Chemical Behavior
The chemical behavior of 4,5-Dibromo-3-methylthiophene-2-carbaldehyde is governed by the reactivity of its functional groups and the electronic properties of the thiophene core. Understanding these reactivity patterns is essential for its effective utilization in synthetic applications.
Aldehyde Reactivity
The aldehyde group at position 2 is highly reactive toward nucleophiles, participating in various addition reactions. Key reactions include:
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Nucleophilic addition reactions with hydride donors (like NaBH4) to form alcohols
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Reactions with Grignard reagents and organolithium compounds to form secondary alcohols
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Wittig reactions to form alkenes
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Reductive amination with primary amines to form secondary amines
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Aldol condensations with enolizable carbonyl compounds
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Formation of acetals and hemiacetals with alcohols under acidic conditions
The aldehyde functionality also makes the compound susceptible to oxidation, potentially yielding the corresponding carboxylic acid derivative.
Bromine Substitution Reactivity
The bromine atoms at positions 4 and 5 are particularly valuable for synthetic transformations through metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids or esters to form carbon-carbon bonds
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Sonogashira coupling with terminal alkynes to introduce alkynyl groups
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Heck reactions with alkenes to create new carbon-carbon bonds
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Stille coupling with organostannanes
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Negishi coupling with organozinc compounds
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Buchwald-Hartwig amination to introduce amino groups
The presence of two bromine atoms allows for selective or sequential functionalization, providing access to asymmetrically substituted derivatives with potential applications in various fields.
Thiophene Ring Reactivity
The thiophene core itself exhibits aromatic character, though it is generally more reactive than benzene toward electrophilic substitution reactions. The presence of the electron-withdrawing aldehyde group and the electron-donating methyl group creates an electronic bias within the ring system, influencing regioselectivity in further substitution reactions.
Potential reactions involving the thiophene ring include:
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Electrophilic aromatic substitution (though limited due to existing substitution)
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Deprotonation at specific positions followed by functionalization
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Ring-opening reactions under specific conditions
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Diels-Alder reactions as either diene or dienophile components
The combination of these reactivity patterns makes 4,5-Dibromo-3-methylthiophene-2-carbaldehyde a versatile synthetic intermediate with multiple potential transformation pathways.
Comparison with Related Compounds
To contextualize the properties and applications of 4,5-Dibromo-3-methylthiophene-2-carbaldehyde, it is valuable to compare it with structurally related compounds, particularly those with similar substitution patterns but different functional groups.
Comparison with 4,5-Dibromo-3-methylthiophene-2-carboxylic acid
While 4,5-Dibromo-3-methylthiophene-2-carboxylic acid shares the same core structure and bromination pattern, it differs in having a carboxylic acid group at position 2 instead of an aldehyde. This difference significantly impacts reactivity profiles:
| Feature | 4,5-Dibromo-3-methylthiophene-2-carbaldehyde | 4,5-Dibromo-3-methylthiophene-2-carboxylic acid |
|---|---|---|
| Functional Group | Aldehyde (-CHO) | Carboxylic Acid (-COOH) |
| Molecular Formula | C6H4Br2OS | C6H4Br2O2S |
| Molecular Weight | 283.97 g/mol | 299.97 g/mol |
| Reactivity | More reactive toward nucleophilic addition | Forms esters, amides; less reactive toward nucleophilic addition |
| Hydrogen Bonding | Weaker hydrogen bond acceptor | Stronger hydrogen bond donor and acceptor |
| Acidity | Not acidic | Acidic (can form salts with bases) |
The carboxylic acid derivative would exhibit different solubility properties, particularly increased solubility in basic aqueous solutions due to salt formation, and would participate in a different range of reactions, including esterification and amide formation.
Comparison with Non-Brominated Analogs
Comparing 4,5-Dibromo-3-methylthiophene-2-carbaldehyde with its non-brominated analog, 3-methylthiophene-2-carbaldehyde, highlights the impact of bromination:
| Feature | 4,5-Dibromo-3-methylthiophene-2-carbaldehyde | 3-Methylthiophene-2-carbaldehyde |
|---|---|---|
| Bromine Atoms | Two (positions 4 and 5) | None |
| Synthetic Utility | Higher (due to bromine substituents) | Lower (fewer reactive sites) |
| Cross-coupling Capability | Yes (at two positions) | No (lacking halogen substituents) |
| Electron Density | Lower (electron-withdrawing Br atoms) | Higher |
| Molecular Weight | 283.97 g/mol | 126.18 g/mol (approximate) |
| Lipophilicity | Higher | Lower |
The presence of bromine atoms in 4,5-Dibromo-3-methylthiophene-2-carbaldehyde significantly enhances its utility in synthetic applications, particularly in metal-catalyzed cross-coupling reactions, which are widely used in pharmaceutical and materials science research.
Analytical Methods for Identification
Accurate identification and characterization of 4,5-Dibromo-3-methylthiophene-2-carbaldehyde are essential for ensuring its purity and suitability for various applications. Several analytical techniques can be employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy would reveal:
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A singlet for the aldehyde proton (approximately δ 9.5-10.0 ppm)
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A singlet for the methyl group protons (approximately δ 2.5-2.7 ppm)
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The absence of aromatic protons due to substitution at positions 4 and 5
13C NMR spectroscopy would show:
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A carbonyl carbon signal for the aldehyde (approximately δ 180-185 ppm)
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Signals for the thiophene carbons (approximately δ 120-140 ppm)
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A signal for the methyl carbon (approximately δ 15-20 ppm)
Infrared (IR) Spectroscopy
IR spectroscopy would identify:
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A strong C=O stretching band for the aldehyde (approximately 1670-1700 cm-1)
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C-H stretching for the aldehyde hydrogen (approximately 2800-2900 cm-1)
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C-Br stretching bands (approximately 600-800 cm-1)
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Thiophene ring vibrations (approximately 1400-1600 cm-1)
Mass Spectrometry
Mass spectrometry would provide:
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A molecular ion peak corresponding to the exact mass (281.83500)
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Characteristic isotope pattern due to the presence of two bromine atoms
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Fragmentation pattern showing loss of bromine atoms and the aldehyde group
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for purity assessment and quantitative analysis, typically employing:
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Reversed-phase columns (C18)
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UV detection at wavelengths corresponding to thiophene absorption (approximately 250-300 nm)
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Gradient elution with combinations of water, methanol, or acetonitrile
Gas Chromatography (GC)
GC analysis would be suitable for:
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Purity determination
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Detection of volatile impurities
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Retention time comparison with standards
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Coupling with mass spectrometry (GC-MS) for structural confirmation
X-ray Crystallography
For definitive structural characterization, X-ray crystallography can provide:
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Confirmation of the molecular structure
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Bond lengths and angles
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Crystal packing arrangements
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Absolute configuration (if applicable)
These analytical methods, used in combination, provide comprehensive characterization of 4,5-Dibromo-3-methylthiophene-2-carbaldehyde, ensuring its identity and purity for research and application purposes.
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